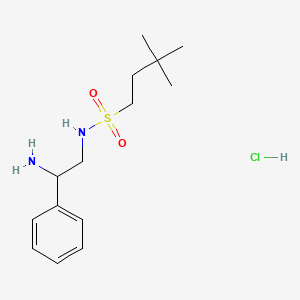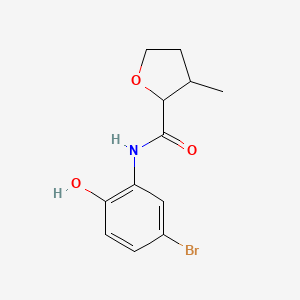![molecular formula C11H26ClN3O2S B7640836 [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)
[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride, also known as EMA401, is a small molecule drug that is currently being researched for its potential use as a treatment for neuropathic pain. Neuropathic pain is a chronic pain condition that affects millions of people worldwide and is often difficult to treat with current medications. EMA401 has shown promising results in preclinical studies and is currently in clinical trials for its use in treating neuropathic pain.
作用機序
The mechanism of action of [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride involves its selective blockade of the AT2R protein in the nervous system. AT2R is known to play a role in the development and maintenance of neuropathic pain. By blocking this protein, this compound may be able to reduce pain hypersensitivity and provide relief for individuals with neuropathic pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Preclinical studies have shown that this compound can selectively block AT2R activity in the nervous system without affecting other proteins or systems in the body. This selectivity is important because it reduces the potential for side effects and toxicity.
実験室実験の利点と制限
The advantages of using [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride in lab experiments include its selectivity for AT2R and its potential as a treatment for neuropathic pain. However, limitations include the proprietary nature of the synthesis method and the need for further research to fully understand its biochemical and physiological effects.
将来の方向性
There are several future directions for research on [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride. These include:
1. Further clinical trials to test its efficacy and safety in treating neuropathic pain.
2. Studies to better understand its mechanism of action and potential biochemical and physiological effects.
3. Research into potential uses for this compound in other pain conditions.
4. Development of new compounds that target the AT2R protein for the treatment of neuropathic pain.
5. Studies to investigate the potential for combination therapies with this compound and other pain medications.
Conclusion
This compound is a promising small molecule drug that is currently being researched for its potential use in treating neuropathic pain. Its selective blockade of the AT2R protein in the nervous system has shown promising results in preclinical studies, and it is currently in clinical trials for its use in treating neuropathic pain. Further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
合成法
[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method is proprietary information and has not been publicly disclosed.
科学的研究の応用
[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride is being researched for its potential use in treating neuropathic pain. Preclinical studies have shown that this compound can selectively block the activity of a specific protein called the angiotensin II type 2 receptor (AT2R) in the nervous system. This blockade of AT2R activity has been shown to reduce pain hypersensitivity in animal models of neuropathic pain.
特性
IUPAC Name |
[2-amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3O2S.ClH/c1-3-14(2)17(15,16)13-11(9-12)10-7-5-4-6-8-10;/h10-11,13H,3-9,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKOCOVIHHGECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NC(CN)C1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)

![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)
![3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)

![1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol](/img/structure/B7640848.png)
![5-[[4-(Furan-2-yl)-4-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile](/img/structure/B7640855.png)